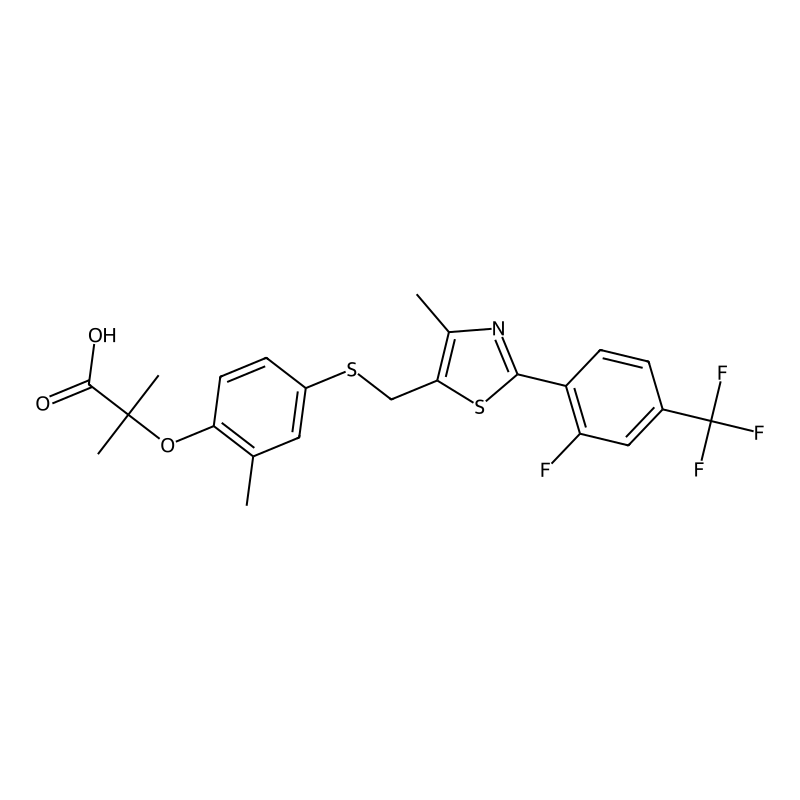

Sodelglitazar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sodelglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, simultaneously modulating the α, γ, and δ isoforms. These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and energy expenditure. Developed for metabolic conditions such as type 2 diabetes and dyslipidemia, Sodelglitazar's key procurement attribute is its integrated activity across all three PPAR subtypes, offering a distinct pharmacological profile compared to subtype-selective or dual-acting alternatives. [1] Its primary value in a research setting is for investigating the combined effects of comprehensive PPAR activation on metabolic pathways.

Substituting Sodelglitazar with a more common in-class compound, such as the PPARγ-selective agonist Pioglitazone or the PPARα-selective agonist Fenofibrate, is inappropriate for studies targeting integrated metabolic control. The unique value of a pan-agonist lies in its ability to simultaneously influence lipid catabolism (via PPARα), enhance insulin sensitivity (via PPARγ), and regulate fatty acid oxidation (via PPARδ). [1] A selective agonist will only engage one of these pathways, while a dual agonist like Saroglitazar lacks the significant PPARδ component. Therefore, procurement of a selective or dual agonist instead of Sodelglitazar fundamentally alters the experimental model, precluding the study of multi-faceted metabolic regulation intended with a pan-agonist.

Balanced Pan-Agonist Potency Profile vs. Selective Agonists

Sodelglitazar demonstrates a balanced potency across all three human PPAR subtypes, a critical feature distinguishing it from selective or dual agonists. In cell-based transactivation assays, its EC50 values were 110 nM for hPPARα, 340 nM for hPPARγ, and 30 nM for hPPARδ. [1] This contrasts sharply with selective agonists like Pioglitazone, which is highly potent at PPARγ (EC50 ≈ 930-990 nM) but has negligible activity at other subtypes, or Fenofibrate's active metabolite (fenofibric acid), which is selective for PPARα. This balanced profile ensures that at relevant research concentrations, all three pathways are engaged.

| Evidence Dimension | In Vitro Potency (EC50) |

| Target Compound Data | hPPARα: 110 nM, hPPARγ: 340 nM, hPPARδ: 30 nM |

| Comparator Or Baseline | Pioglitazone (hPPARγ): ~960 nM; Fenofibric Acid (hPPARα): ~30,000 nM |

| Quantified Difference | Sodelglitazar is a potent agonist for all three subtypes, whereas comparators are highly selective for one. |

| Conditions | Human PPAR subtype co-transfection reporter assays. |

For researchers needing to modulate lipid, glucose, and energy pathways simultaneously, this balanced potency is a non-negotiable feature not offered by selective agonists.

Superior Glucose Lowering with Reduced Weight Gain Compared to PPARγ-Dominant Agonists

A key procurement differentiator for Sodelglitazar is its ability to improve glycemic control without the significant weight gain associated with strong PPARγ agonists. In a 26-week study in diabetic db/db mice, Sodelglitazar (at 3 mg/kg/day) reduced non-fasting glucose by 56% and HbA1c by 2.2 percentage points. [1] Critically, this was achieved with only a modest 1.8 g increase in body weight, which was not statistically different from the vehicle control. In contrast, the potent PPARγ agonist Rosiglitazone (at 3 mg/kg/day) caused a significant 11.2 g weight gain over the same period. [1] This suggests that the balanced pan-agonist activity of Sodelglitazar mitigates the strong adipogenic effects of PPARγ activation.

| Evidence Dimension | Body Weight Gain in db/db mice (26 weeks) |

| Target Compound Data | 1.8 g (at 3 mg/kg/day) |

| Comparator Or Baseline | Rosiglitazone: 11.2 g (at 3 mg/kg/day); Vehicle: 0.9 g |

| Quantified Difference | Sodelglitazar induced ~84% less weight gain than Rosiglitazone for a comparable therapeutic effect. |

| Conditions | 26-week treatment of male db/db mice. |

This allows researchers to study improvements in insulin sensitivity and glucose metabolism while minimizing the confounding variable of significant, pharmacologically-induced weight gain common to PPARγ-selective drugs.

Comprehensive Lipid Profile Improvement Beyond Selective PPARα Agonism

Sodelglitazar provides a more comprehensive improvement in lipid profiles than can be achieved with a PPARα-selective agonist alone. In diabetic db/db mice, Sodelglitazar (3 mg/kg/day) significantly reduced plasma triglycerides by 84% and total cholesterol by 46%. [1] While a PPARα agonist like Fenofibrate is effective at lowering triglycerides, Sodelglitazar's additional PPARγ and PPARδ activity contributes to broader effects on lipid homeostasis and insulin sensitivity, which are interconnected in metabolic disease models. This integrated action on both lipid and glucose parameters is a key advantage over single-pathway modulators.

| Evidence Dimension | Plasma Lipid Reduction in db/db mice |

| Target Compound Data | Triglycerides: -84%; Total Cholesterol: -46% |

| Comparator Or Baseline | Fenofibrate (PPARα agonist) primarily targets triglycerides, with less pronounced effects on overall cholesterol and glucose homeostasis in diabetic models. |

| Quantified Difference | Provides potent, dual-action reduction in both triglycerides and cholesterol, unlike the more focused effect of PPARα-selective agents. |

| Conditions | 26-week treatment of male db/db mice. |

For studies on atherogenic dyslipidemia or metabolic syndrome, Sodelglitazar offers a single tool to model a multi-pronged therapeutic approach, which is more reflective of the complex disease pathology than using a purely lipid-lowering agent.

Modeling Comprehensive Metabolic Syndrome Therapies

For preclinical research aiming to simulate a therapeutic strategy that simultaneously targets insulin resistance, dyslipidemia (both high triglycerides and cholesterol), and energy metabolism. Sodelglitazar's balanced pan-agonist profile provides a single, effective compound for this purpose, avoiding the complexity of multi-drug cocktails. [1]

Isolating Glycemic Benefits from Adipogenic Side Effects

In studies where the primary goal is to investigate the mechanisms of improved insulin sensitivity and glucose uptake, Sodelglitazar is a superior tool compound to potent PPARγ agonists like Rosiglitazone. Its demonstrated efficacy in lowering glucose and HbA1c without causing significant weight gain allows for clearer interpretation of results, free from the confounding metabolic effects of increased adiposity. [1]

Investigating the Synergistic Roles of PPARα, γ, and δ in Lipid Homeostasis

Ideal for basic research focused on dissecting the interplay between the three PPAR isoforms. By providing potent activation of all three receptors, Sodelglitazar can be used as a positive control or primary tool to explore how combined activation impacts gene expression and metabolic flux differently than selective activation of individual or dual PPARs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]